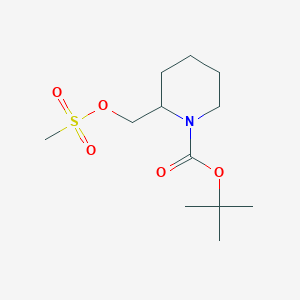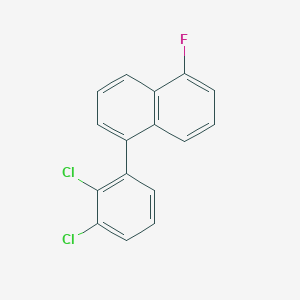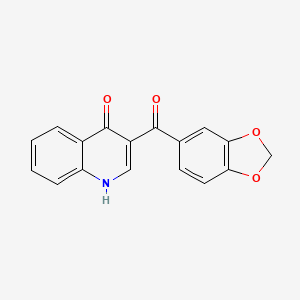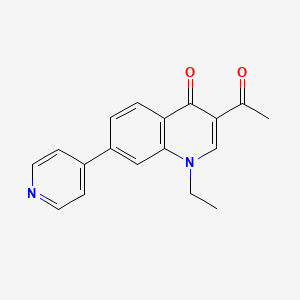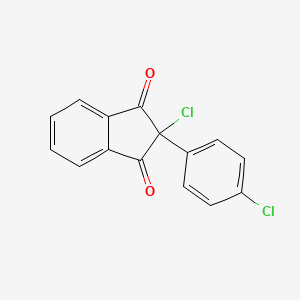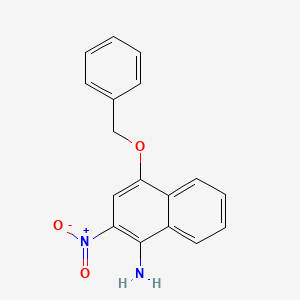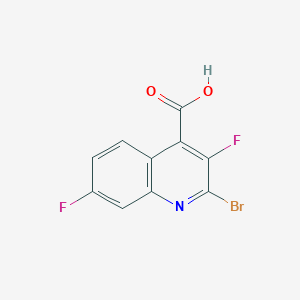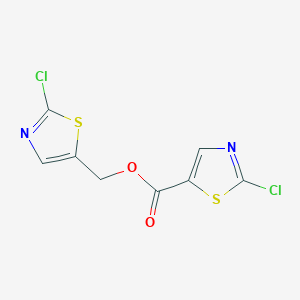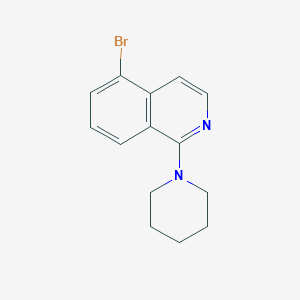![molecular formula C20H12S B15063636 12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene CAS No. 239-72-5](/img/structure/B15063636.png)
12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene is a complex organic compound characterized by its unique pentacyclic structure. . It is a sulfur-containing polycyclic aromatic hydrocarbon, which makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
The synthesis of 12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene involves multiple steps, typically starting with the formation of the core pentacyclic structure. This can be achieved through a series of cyclization reactions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired product . Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a thiol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of sulfur-containing polycyclic aromatic hydrocarbons.
Biology: Research is ongoing to explore its potential biological activities, including its interactions with biological macromolecules.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential due to their unique structural properties.
Mécanisme D'action
The mechanism of action of 12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene involves its interaction with various molecular targets. The sulfur atom in the compound can form strong interactions with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its polycyclic structure allows it to intercalate with DNA, potentially leading to biological effects .
Comparaison Avec Des Composés Similaires
12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene can be compared with other similar compounds such as:
- 12-oxapentacyclo[11.8.0.0{2,11}.0{3,8}.0^{16,21}]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene : This compound contains an oxygen atom instead of sulfur and has different reactivity and applications .
- 9-nitro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene : This compound contains a nitrogen atom and a nitro group, leading to distinct chemical properties and potential uses .
The uniqueness of 12-thiapentacyclo[118002,1105,10
Propriétés
Numéro CAS |
239-72-5 |
|---|---|
Formule moléculaire |
C20H12S |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
InChI |
InChI=1S/C20H12S/c1-3-7-15-13(5-1)9-11-17-18-12-10-14-6-2-4-8-16(14)20(18)21-19(15)17/h1-12H |
Clé InChI |
RHACEINAFSEPBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2SC4=C3C=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


